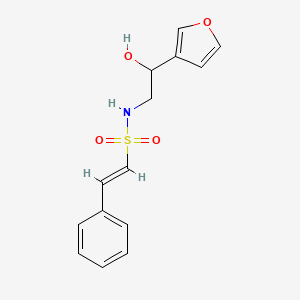

(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethenesulfonamide

Description

(E)-N-(2-(Furan-3-yl)-2-hydroxyethyl)-2-phenylethenesulfonamide is a sulfonamide derivative characterized by a unique structural framework combining a furan ring, a hydroxyethyl group, and a phenyl-ethenesulfonamide moiety. The (E)-stereochemistry of the ethenesulfonamide group is critical for its spatial orientation, influencing intermolecular interactions and biological activity.

Properties

IUPAC Name |

(E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c16-14(13-6-8-19-11-13)10-15-20(17,18)9-7-12-4-2-1-3-5-12/h1-9,11,14-16H,10H2/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFIJKDLKQZNHL-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of furan-3-carboxaldehyde with an appropriate amine to form an intermediate Schiff base, which is then reduced to yield the corresponding amine. This amine is then reacted with a sulfonyl chloride derivative to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The nitro group in the phenylethenesulfonamide moiety can be reduced to an amine.

Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as sodium azide (NaN₃) and thiols (RSH) can be used under basic conditions.

Major Products

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Amines.

Substitution: Azides and thiol derivatives.

Scientific Research Applications

(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and sulfonamide moiety can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in aryl group substitutions, which significantly alter physicochemical and biological profiles. Key comparisons include:

- Polarity and Solubility : The hydroxyethyl group in the target compound likely enhances water solubility compared to methoxy or fluorinated analogs (e.g., 6p, 6ae). Fluorinated derivatives like 6ae exhibit increased lipophilicity, favoring membrane permeability .

- Thermal Stability : Higher melting points in methoxy-rich analogs (e.g., 6p) suggest stronger crystal lattice interactions due to polar groups, whereas fluorinated compounds (6ae) show lower melting points, possibly due to steric effects .

Biological Activity

(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: CHNOS

Molecular Weight: 299.35 g/mol

Structural Features:

- The compound features a furan ring, which is known for its reactivity and biological significance.

- The sulfonamide group contributes to its potential as an antibacterial agent.

The biological activity of (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethenesulfonamide can be attributed to several mechanisms:

-

Inhibition of Enzymatic Activity:

- Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

-

Antioxidant Properties:

- The furan moiety may contribute to antioxidant effects, scavenging free radicals and reducing oxidative stress in cells.

-

Antimicrobial Activity:

- Preliminary data suggest that the compound exhibits antimicrobial properties against various bacterial strains, likely due to the sulfonamide group which is known for its antibacterial action.

Efficacy in Cell Lines

A series of in vitro studies were conducted to evaluate the cytotoxic effects of (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethenesulfonamide on different cancer cell lines. The following table summarizes the findings:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 20 | Reactive oxygen species generation |

Antimicrobial Activity

The antimicrobial potential was assessed against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

-

Case Study on Anticancer Activity:

- A research group investigated the effects of (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethenesulfonamide on MCF-7 cells. They found that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

-

Study on Antimicrobial Efficacy:

- Another study focused on the antimicrobial effects against Staphylococcus aureus. The researchers noted a dose-dependent inhibition of bacterial growth, suggesting that the compound could be further developed as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.